molecular formula C13H10BrF2N B3341149 2-Fluoro-4-bromo-N-(2-fluorobenzyl)aniline CAS No. 1019487-40-1

2-Fluoro-4-bromo-N-(2-fluorobenzyl)aniline

Cat. No.: B3341149
CAS No.: 1019487-40-1
M. Wt: 298.13 g/mol
InChI Key: SITQQGOVQXDRLE-UHFFFAOYSA-N
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Description

Significance of Arylamine and Benzylamine (B48309) Motifs in Advanced Organic Synthesis

Arylamine and benzylamine motifs are fundamental building blocks in the synthesis of a vast array of organic molecules. chemicalbook.com The arylamine unit, with its nucleophilic nitrogen atom and reactive aromatic ring, is a cornerstone in the preparation of dyes, pharmaceuticals, and polymers. medchemexpress.com The amino group's electronic influence on the aromatic ring makes it highly susceptible to electrophilic substitution, although this reactivity often requires careful control to achieve desired substitution patterns. rsc.org

Benzylamines are also crucial intermediates in organic synthesis, valued for their role in creating complex molecular frameworks. researchgate.netnist.gov The benzyl (B1604629) group can be readily introduced and, if necessary, cleaved, making it a useful protecting group for amines. Furthermore, benzylamines themselves are precursors to a range of biologically active compounds, including analgesics and agrochemicals. youtube.com The combination of these two motifs in the N-benzylaniline scaffold results in a molecule with a rich and varied chemical reactivity, making it a valuable synthon for further molecular elaboration. rsc.orgdergipark.org.tr

Academic Importance of Halogenation in Aniline (B41778) Derivatives for Modulating Reactivity and Structure

The introduction of halogen atoms onto the aniline ring is a powerful strategy for modulating the electronic properties, reactivity, and solid-state structure of the resulting derivatives. Halogens exert both inductive and resonance effects, which can significantly alter the basicity of the amino group and the regioselectivity of subsequent reactions. For instance, the strong electron-withdrawing nature of fluorine can decrease the nucleophilicity of the aniline nitrogen.

From a structural perspective, halogen atoms, particularly bromine and iodine, can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and the supramolecular architecture of molecules. researchgate.netnih.gov This has important implications for the design of crystalline materials with specific physical properties. The strategic placement of halogens is therefore a key tool for fine-tuning the characteristics of aniline derivatives for specific applications.

Contextualization of 2-Fluoro-4-bromo-N-(2-fluorobenzyl)aniline within Modern Synthetic and Structural Chemistry

The synthesis of such a specifically substituted molecule presents a challenge that requires a multi-step approach, likely involving the initial preparation of a halogenated aniline precursor followed by N-alkylation. The presence of multiple halogen atoms also opens up possibilities for further functionalization through cross-coupling reactions, making it a potentially versatile intermediate in synthetic chemistry.

Scope and Research Focus of the Academic Inquiry into this compound

The academic inquiry into This compound is primarily focused on its synthesis and structural characterization. Due to the novelty of this specific substitution pattern, detailed research findings in peer-reviewed literature are scarce. The majority of available information comes from chemical suppliers, which underscores the compound's relevance as a building block for further research and development. chemicalbook.comechemi.com

This article aims to consolidate the available information, drawing parallels with closely related and well-studied N-benzylaniline derivatives to provide a comprehensive overview. The focus will be strictly on the chemical nature of the compound, without venturing into speculative applications or biological activities for which there is no documented evidence.

Compound Data Table

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1019487-40-1 chemicalbook.com
Molecular Formula C₁₃H₁₀BrF₂N echemi.com
Molecular Weight 298.13 g/mol echemi.com

Precursor Synthesis and Properties

The synthesis of This compound would logically proceed through the N-alkylation of 4-bromo-2-fluoroaniline (B1266173) with 2-fluorobenzyl bromide. The precursor, 4-bromo-2-fluoroaniline, is a known compound with established synthetic routes.

One common method for the preparation of 4-bromo-2-fluoroaniline involves the bromination of 2-fluoroaniline (B146934). google.com This reaction must be carefully controlled to achieve the desired regioselectivity. Another approach starts from 4-bromo-2-fluoro-1-nitrobenzene, which is then reduced to the corresponding aniline. researchgate.net

Physical and Spectroscopic Data of 4-Bromo-2-fluoroaniline

PropertyValueSource
CAS Number 367-24-8 sigmaaldrich.com
Molecular Formula C₆H₅BrFN sigmaaldrich.com
Molecular Weight 190.01 g/mol sigmaaldrich.com
Appearance White to Almost white powder to crystalN/A
Melting Point 40-42 °C sigmaaldrich.com

Spectroscopic data for 4-bromo-2-fluoroaniline is available, providing a baseline for the characterization of its N-benzylated derivative. The ¹H NMR and IR spectra of this precursor would be instrumental in confirming the successful synthesis of the target compound. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-fluoro-N-[(2-fluorophenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF2N/c14-10-5-6-13(12(16)7-10)17-8-9-3-1-2-4-11(9)15/h1-7,17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITQQGOVQXDRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C(C=C(C=C2)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Fluoro 4 Bromo N 2 Fluorobenzyl Aniline and Analogous Structures

Selective Halogenation and Functionalization of Pre-Synthesized N-Benzylaniline Scaffolds

This approach involves the initial synthesis of a core N-benzylaniline structure, which is subsequently modified through halogenation and other functionalization reactions. The primary challenge lies in achieving high regioselectivity, directing the incoming substituents to the desired positions on the aromatic rings.

The introduction of a bromine atom at a specific position on a fluorinated N-benzylaniline ring is a critical step. For the target molecule, this involves bromination at the C-4 position of the aniline (B41778) moiety, which is para to the strongly activating N-benzylamino group. The N-benzylamino group is an ortho-, para-director, and its influence typically dominates over the deactivating but also ortho-, para-directing fluorine atom at C-2.

Electrophilic aromatic bromination is the standard method for this transformation. Several reagents and conditions have been developed to enhance regioselectivity, particularly for electron-rich substrates like anilines. N-bromosuccinimide (NBS) is a widely used reagent known for its high regioselectivity in electrophilic aromatic brominations, often favoring the para-position. mdpi.com The use of NBS with silica (B1680970) gel in solvents like carbon tetrachloride or THF has been shown to be effective. mdpi.com For unprotected anilines, direct bromination can be achieved with high para-selectivity using copper(II) bromide (CuBr₂) in ionic liquids, which can offer a safer and more environmentally friendly alternative to traditional methods. beilstein-journals.org The reaction in ionic liquids often proceeds under mild conditions, such as at room temperature, and in shorter reaction times compared to other methods. beilstein-journals.org Another technique involves the in-situ generation of a tin amide from aniline, which then reacts with bromine to yield the p-bromoaniline with high selectivity, avoiding the formation of di-brominated byproducts. nih.gov The choice of conditions can be crucial; for instance, in some systems, acidic conditions can deactivate certain positions on an aromatic ring, thereby directing bromination to other sites. nih.gov

Table 1: Selected Methods for Regioselective Bromination of Aniline Derivatives
SubstrateReagent/CatalystSolventConditionsMajor ProductYieldReference
AnilineCuBr₂[bmim][Br] (ionic liquid)Room Temp, 0.5h4-Bromoaniline96% beilstein-journals.org
2-Fluoroaniline (B146934)N-Bromosuccinimide (NBS)Methylene (B1212753) Chloride0°C, 2.3h4-Bromo-2-fluoroaniline (B1266173)Not specified prepchem.com
Aniline1. n-BuLi, 2. Me₃SnCl, 3. Br₂THF-78°C to Room Temp4-Bromoaniline76% nih.gov
CatecholNBS / HBF₄Acetonitrile-30°C to Room Temp4-Bromobenzene-1,2-diol100% mdpi.com

Directly introducing fluorine onto a complex, pre-formed N-benzylaniline scaffold is generally challenging. Instead, fluorinated building blocks are typically synthesized first and then assembled. The Balz-Schiemann reaction is a cornerstone of organofluorine chemistry and remains one of the most reliable methods for introducing a fluorine atom into an aromatic ring. numberanalytics.comdovepress.comwikipedia.org The process involves the diazotization of a primary aromatic amine (an aniline derivative) with reagents like sodium nitrite (B80452) in the presence of a fluorine source such as fluoroboric acid (HBF₄). wikipedia.org This forms a diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, releases nitrogen gas and boron trifluoride to yield the corresponding aryl fluoride. numberanalytics.comwikipedia.org

While highly effective, the classical Balz-Schiemann reaction can have limitations, such as the potentially explosive nature of isolated diazonium salts and the need for high temperatures. dovepress.comresearchgate.net Innovations have been developed to mitigate these issues, including the use of alternative counterions like hexafluorophosphates (PF₆⁻) or conducting the reaction in ionic liquids, which can lead to simpler procedures, higher purity, and safer processes. wikipedia.orgresearchgate.net Another approach involves conducting the diazotization with a solution of sodium nitrite in liquid hydrogen fluoride, which avoids the isolation of the diazonium salt intermediate. wikipedia.org Therefore, in the context of synthesizing 2-Fluoro-4-bromo-N-(2-fluorobenzyl)aniline, the Balz-Schiemann reaction would be ideally applied to synthesize the fluorinated precursors, such as 2-fluoroaniline, from 1,2-diaminobenzene, rather than to directly fluorinate an existing N-benzylaniline.

Multi-Step Convergent Synthesis Pathways for this compound

Convergent synthesis is often the most efficient strategy for constructing complex molecules. This approach involves preparing key fragments of the target molecule separately and then coupling them in a later stage. For this compound, a logical convergent route involves the N-alkylation of 4-bromo-2-fluoroaniline with a suitable 2-fluorobenzyl derivative.

A plausible synthetic sequence is as follows:

Synthesis of 4-bromo-2-fluoroaniline: This key intermediate can be prepared via the regioselective bromination of 2-fluoroaniline. prepchem.comchemicalbook.com A common method uses N-bromosuccinimide (NBS) in a solvent like methylene chloride at low temperatures, which directs the bromine atom to the position para to the amine group. prepchem.com Alternatively, a mixture of bromine and tetrabutylammonium (B224687) bromide can be used. prepchem.com

Synthesis of the Alkylating Agent: The coupling partner can be 2-fluorobenzyl alcohol, 2-fluorobenzaldehyde (B47322), or a 2-fluorobenzyl halide (e.g., bromide). These are typically commercially available or can be synthesized from 2-fluorotoluene.

Coupling Reaction (N-Alkylation): The final C-N bond is formed by reacting 4-bromo-2-fluoroaniline with the 2-fluorobenzyl derivative. Several methods exist for this transformation:

N-Alkylation with Benzyl (B1604629) Halides: This classic method involves reacting the aniline with a benzyl halide in the presence of a base. researchgate.netnih.gov

Reductive Amination: The aniline can be reacted with 2-fluorobenzaldehyde to form an intermediate imine, which is then reduced in situ to the secondary amine.

N-Alkylation with Alcohols: A greener and more atom-economical approach is the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HA) methodology. nih.govnih.gov In this process, a metal catalyst (often based on Ru, Ir, or Fe) temporarily dehydrogenates the alcohol to an aldehyde in situ. nih.govnih.govresearchgate.net The aldehyde then condenses with the aniline to form an imine, which is subsequently reduced by the metal hydride catalyst, regenerating the catalyst and producing water as the only byproduct. nih.govresearchgate.net

Sustainable and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. This involves minimizing waste, avoiding hazardous reagents, reducing energy consumption, and using renewable resources.

A key goal in green chemistry is to simplify reaction systems by eliminating the need for catalysts or additives, which can be costly, toxic, and require removal from the final product. Recent research has demonstrated that certain N-benzylaniline syntheses can be achieved under catalyst- and additive-free conditions. One such method involves the reaction of (E)-2-arylidene-3-cyclohexenones with primary aliphatic amines, which proceeds through a sequential imine condensation–isoaromatization pathway. beilstein-journals.org This transformation is notable for its operational simplicity and mild reaction conditions, providing an alternative strategy for constructing aniline derivatives. beilstein-journals.orgnih.gov While the specific substrates differ from those required for the target molecule, the principle represents an important direction for sustainable synthesis. Solvent-free reactions, where reagents are combined directly, for instance by grinding in a mortar and pestle, also represent a powerful green chemistry technique by eliminating solvent waste entirely. theses-algerie.comwjpmr.com

Table 2: Example of Catalyst- and Additive-Free Synthesis of N-Substituted Anilines
Reactant 1Reactant 2SolventConditionsYieldReference
(E)-2-Benzylidene-3-cyclohexenoneCyclohexylamineDME60°C82% beilstein-journals.org
(E)-2-(4-Methylbenzylidene)-3-cyclohexenoneCyclohexylamineDME60°C75% beilstein-journals.org
(E)-2-(4-Chlorobenzylidene)-3-cyclohexenoneCyclohexylamineDME60°C71% beilstein-journals.org

The choice of reaction conditions profoundly impacts the environmental footprint of a synthesis. Several strategies are employed to make the synthesis of N-benzylanilines and their precursors greener.

Benign Solvents: Replacing volatile organic compounds (VOCs) with greener alternatives is a primary focus. Room temperature ionic liquids (ILs) have emerged as effective media for reactions like N-alkylation and halogenation. psu.edu They can enhance reactivity and selectivity, often operate under mild conditions, and can be recycled and reused, minimizing waste. beilstein-journals.orgpsu.edu

Alternative Reagents and Atom Economy: The use of alcohols in place of alkyl halides for N-alkylation reactions is a significant advancement. nih.govresearchgate.net This "borrowing hydrogen" strategy is highly atom-economical, as the only theoretical byproduct is water. nih.gov This avoids the formation of halide salt waste associated with traditional alkylations.

Energy Efficiency: Conducting reactions at lower temperatures or using alternative energy sources can drastically reduce energy consumption. Procedures have been developed for N-alkylation at room temperature. researchgate.net Furthermore, visible-light photocatalysis offers a powerful tool for promoting reactions under mild conditions. nih.govrsc.org For example, metal-free photoredox catalysis can be used for the α-oxygenation of N,N-dibenzylanilines using molecular oxygen as a green oxidant. nih.gov

Sustainable Catalysts: When catalysts are necessary, the focus is on using earth-abundant, non-toxic metals like iron or developing highly efficient and reusable catalytic systems. researchgate.net For instance, iron-catalyzed N-alkylation reactions provide a more sustainable alternative to those using precious metals like palladium or ruthenium. researchgate.net

Table 3: Green N-Alkylation of Anilines with Benzyl Alcohol Derivatives
Aniline DerivativeAlcohol DerivativeCatalystBaseConditionsYieldReference
AnilineBenzyl alcoholNHC-Ru(II) (2b) (1.0 mol%)KOtBu120°C, 24h93% nih.gov
Aniline4-Methylbenzyl alcoholNHC-Ru(II) (2b) (1.0 mol%)KOtBu120°C, 24h90% nih.gov
Aniline4-Methoxybenzyl alcoholNHC-Ru(II) (2b) (1.0 mol%)KOtBu120°C, 24h92% nih.gov
p-AnisidineOctanolcis-RuCl₂(AMPY)(DPPF) (2 mol%)KOtBu70°C, 24h99% nih.gov

Comparative Analysis of Synthetic Efficiency, Regioselectivity, and Functional Group Tolerance

The synthesis of diarylamines and N-aryl benzylamines is dominated by several key methodologies, each with distinct advantages and disadvantages concerning efficiency, regioselectivity, and tolerance to various functional groups. A comparative analysis of the most relevant methods—reductive amination and Buchwald-Hartwig amination—provides insight into the optimal pathways for synthesizing complex molecules like this compound.

Synthetic Efficiency:

Reductive amination is a robust and often high-yielding method for preparing N-benzylanilines. It typically proceeds in one or two steps, involving the formation of an imine from an aniline and a benzaldehyde, followed by reduction. The efficiency of this method is high, with yields often exceeding 80-90% under optimized conditions. For example, the reductive amination of various aldehydes and anilines using NaBH4 and a cation exchange resin (DOWEX(R)50WX8) in THF achieves yields of 88-93% in as little as 20-45 minutes. redalyc.org Catalyst- and additive-free methods have also been developed, such as the reaction between (E)-2-arylidene-3-cyclohexenones and primary amines, which proceeds via an imine condensation–isoaromatization pathway to give yields of up to 82%. beilstein-journals.org

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is exceptionally powerful for forming C-N bonds, especially with aryl halides that are unreactive in traditional SNAr reactions. acsgcipr.org Its efficiency is highly dependent on the choice of ligand, base, and solvent. Modern catalysts, often employing sterically hindered phosphine (B1218219) ligands like XPhos, can achieve high conversions and yields (often >90%) even with challenging substrates like aryl chlorides. researchgate.netresearchgate.net However, the cost of the palladium catalyst and specialized ligands can be a drawback compared to the often cheaper reagents used in reductive amination. acsgcipr.org

MethodTypical Reagents/CatalystsTypical YieldsReaction TimeKey AdvantagesKey Disadvantages
Reductive Amination Aniline, Benzaldehyde, Reducing agent (e.g., NaBH4, H2/Catalyst)80-95% redalyc.org20 min - 24 hHigh atom economy, often uses inexpensive reagents, mild conditions. redalyc.orgMay require pre-formation of imine; potential for over-alkylation or reduction of the aldehyde.
Buchwald-Hartwig Amination Aryl Halide, Amine, Pd-catalyst (e.g., Pd(OAc)2), Phosphine Ligand (e.g., XPhos, BINAP), Base (e.g., Cs2CO3, NaOtBu)70-99% researchgate.netrsc.org1 h - 24 hBroad substrate scope, excellent for unreactive aryl halides. acsgcipr.orgExpensive catalyst/ligands, potential for heavy metal contamination, requires inert atmosphere. acsgcipr.org
Transition-Metal-Free Smiles Rearrangement Diarylsulfinamides, Base (e.g., KHMDS)Moderate to High1 h - 16 hAvoids transition metals, effective for sterically hindered substrates. nih.govRequires synthesis of specific sulfinamide precursors.
Acceptorless Dehydrogenative Aromatization Anilines, Cyclohexanones, Au–Pd/TiO2 catalystGood to Excellent4 hEnvironmentally benign (H2 is a byproduct), no need for oxidants. rsc.orgRequires specific catalyst, high temperatures.

Regioselectivity:

Regioselectivity is a critical consideration when substrates possess multiple reactive sites. In the synthesis of this compound, the starting aniline (2-fluoro-4-bromoaniline) has a defined substitution pattern. The key regiochemical challenge often arises during the synthesis of this precursor. For example, the bromination of 2-fluoroaniline must be controlled to favor the 4-bromo isomer over other possibilities. Using a protecting group strategy, such as acetylating the aniline first, can direct bromination to the desired para position before deprotection. google.com

In the C-N bond-forming step, reductive amination is inherently regioselective, as the reaction occurs specifically between the aldehyde's carbonyl group and the amine's nitrogen atom. The challenge is chemoselectivity—ensuring the carbonyl is not reduced before imine formation.

For Buchwald-Hartwig amination, regioselectivity is determined by the position of the halide on the aryl ring. The reaction will selectively form a C-N bond at the carbon bearing the halogen (or triflate). This makes the method highly predictable. When multiple different halogens are present, selectivity can often be achieved based on the relative reactivity (I > Br > Cl).

In other novel methods, regioselectivity can be governed by different factors. For instance, in the photocyclisation of substituted benzylidenecyclopentanone oximes to form quinolines, the final substitution pattern is highly dependent on the electronic properties of the substituents on the benzylidene ring. nih.gov Meta-substituted precursors show high regioselectivity, with alkyl groups directing substitution to the 5-position and more electron-donating groups directing to the 7-position. nih.gov

Functional Group Tolerance:

The ability of a reaction to proceed without affecting other functional groups is paramount for the synthesis of complex molecules. The target compound contains both fluoro and bromo substituents, which must be preserved.

Reductive amination generally exhibits good functional group tolerance. However, the choice of reducing agent is crucial. Strong reducing agents like LiAlH4 can reduce other groups (e.g., esters, amides), whereas milder reagents like sodium borohydride (B1222165) (NaBH4) or sodium triacetoxyborohydride (B8407120) (STAB) are more selective for the iminium ion. The presence of an aryl bromide is generally well-tolerated.

The Buchwald-Hartwig amination is celebrated for its exceptional functional group tolerance. A wide array of groups, including esters, ketones, nitriles, and nitro groups, are often compatible with the reaction conditions. researchgate.net This is a significant advantage when synthesizing highly functionalized molecules. The C-F bond is typically robust and unreactive under these conditions. The C-Br bond is the intended reaction site, and modern ligand systems can selectively activate it over C-Cl bonds if necessary.

Other methods also show broad tolerance. A transition-metal-free diarylamine synthesis via a Smiles rearrangement was shown to be tolerant of halogens and effective for creating highly sterically hindered products that are inaccessible via traditional methods. nih.gov Similarly, a nitrosonium-initiated C–N bond formation tolerates various substituents, although its efficiency can be affected by strong steric hindrance. acs.orgnih.gov

MethodTolerated Functional GroupsSensitive Functional Groups
Reductive Amination Halides (Cl, Br), Ethers, Nitriles, Esters (with careful choice of reductant).Aldehydes/Ketones (can be reduced), reducible groups like nitro (depending on reductant).
Buchwald-Hartwig Amination Esters, Ketones, Ethers, Nitriles, Amides, Halides (F, Cl), Nitro groups. researchgate.netHighly acidic protons (e.g., -OH, -NH2 on other parts of the molecule may require protection or excess base), some very labile groups.
Transition-Metal-Free Smiles Rearrangement Halides (F, Cl, Br, I), Methyl groups. nih.govThe reaction relies on specific sulfinamide precursors.
Acceptorless Dehydrogenative Aromatization Alkyl, Methoxy, Halides (Cl, F), Nitro groups. rsc.orgGroups sensitive to high temperatures or hydrogenation conditions.

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 4 Bromo N 2 Fluorobenzyl Aniline

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational ModesSpecific FTIR spectra and analyses of the characteristic absorption bands for the amine, halogenated aromatic, and benzyl (B1604629) moieties of 2-Fluoro-4-bromo-N-(2-fluorobenzyl)aniline are not present in the located records.

Without access to peer-reviewed studies or spectral databases containing this information, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of unknown compounds by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy. For this compound, with the molecular formula C₁₃H₁₀BrF₂N, HRMS provides an experimental mass measurement that can be used to confirm this composition. The calculated exact mass, or monoisotopic mass, is determined by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, and ¹⁴N). Powerful analytical instruments like Fourier-transform ion cyclotron resonance (FTICR) or Orbitrap mass spectrometers can achieve mass accuracies in the low parts-per-million (ppm) range, making them essential for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.govnih.gov

The precise theoretical monoisotopic mass of this compound is calculated to be 296.9964 Da. An experimental HRMS measurement yielding a value within a narrow tolerance (typically < 5 ppm) of this theoretical mass would provide strong evidence for the proposed molecular formula of C₁₃H₁₀BrF₂N.

Table 3.3: Theoretical HRMS Data for C₁₃H₁₀BrF₂N

Parameter Value
Molecular Formula C₁₃H₁₀BrF₂N
Nominal Mass 297 Da
Monoisotopic Mass 296.9964 Da
M+1 Isotope Abundance 14.38%
M+2 Isotope Abundance 97.72%

Note: Isotope abundances are relative to the monoisotopic peak (M) and are calculated based on natural isotopic distributions.

The fragmentation of this compound upon ionization (typically electron impact or electrospray ionization) provides valuable structural information. The most characteristic feature in the mass spectrum is the isotopic pattern caused by the bromine atom. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (50.69% and 49.31%, respectively). This results in a distinctive pair of peaks for the molecular ion (M) and an M+2 peak of almost identical intensity, which is a clear indicator for the presence of a single bromine atom in the molecule. libretexts.org

The fragmentation pathways are generally dictated by the weakest bonds and the stability of the resulting fragments. For N-benzylanilines, a primary and dominant fragmentation pathway is alpha-cleavage, specifically the cleavage of the C-N bond between the benzyl group's methylene (B1212753) carbon and the nitrogen atom. libretexts.org This cleavage is driven by the formation of stable carbocations.

Two main fragmentation routes are expected:

Formation of the 2-fluorobenzyl cation: Cleavage of the benzylic C-N bond can lead to the formation of the 2-fluorobenzyl cation (C₇H₆F⁺) with a characteristic m/z of 109. This fragment may further rearrange to the more stable tropylium (B1234903) ion. youtube.com

Formation of the 2-fluoro-4-bromophenylaminium radical cation: The other part of the molecule, the 2-fluoro-4-bromoaniline moiety, could also be detected, though the benzyl cation is often more prominent.

Another significant fragmentation process involves the cleavage of the halogen atom. Loss of the bromine radical (•Br) from the molecular ion would result in a fragment ion [C₁₃H₁₀F₂N]⁺.

Table 3.3.1: Predicted Major Fragments for this compound

m/z (for ⁷⁹Br) Proposed Fragment Ion Formula Fragmentation Pathway
297/299 Molecular Ion [M]⁺ [C₁₃H₁₀BrF₂N]⁺ -
109 2-Fluorobenzyl cation [C₇H₆F]⁺ α-cleavage of C-N bond
188/190 2-Fluoro-4-bromoaniline radical cation [C₆H₅BrFN]⁺ α-cleavage of C-N bond

Single Crystal X-ray Diffraction Analysis

Disclaimer: A specific single-crystal X-ray diffraction study for this compound was not found in publicly available crystallographic databases at the time of this writing. The following sections discuss the expected structural features based on the analysis of closely related molecules, such as other halogenated N-benzylaniline derivatives. researchgate.netresearchgate.net

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide detailed information on the molecule's geometry, conformation, and the intermolecular interactions that dictate its packing in the solid state.

The molecular geometry of this compound is defined by the specific lengths of its covalent bonds and the angles between them. The two aromatic rings, the 2-fluoro-4-bromophenyl group and the 2-fluorobenzyl group, are expected to exhibit typical geometries for substituted benzene (B151609) rings, with C-C bond lengths around 1.39 Å and internal bond angles close to 120°. The amine nitrogen atom is expected to have a trigonal pyramidal geometry. The C-Br and C-F bond lengths are influenced by their attachment to an sp² hybridized carbon of the aromatic ring.

Table 3.4.1: Expected Bond Lengths and Angles for this compound

Bond/Angle Expected Value
Bond Lengths (Å)
C(ar)-Br ~1.90 Å
C(ar)-F ~1.35 Å
C(ar)-N ~1.40 Å
N-CH₂ ~1.45 Å
C(ar)-C(ar) ~1.39 Å
**Bond Angles (°) **
C-N-C ~120°
Br-C(ar)-C(ar) ~120°
F-C(ar)-C(ar) ~120°

Note: These are generalized values based on similar structures and may vary in an actual experimental determination.

The supramolecular assembly of this compound in the solid state would be governed by a combination of non-covalent interactions.

Hydrogen Bonding: The secondary amine group (N-H) is a classic hydrogen bond donor. It is expected to form N-H···A hydrogen bonds, where the acceptor (A) could be the nitrogen or fluorine atom of a neighboring molecule. In many aniline (B41778) derivatives, N-H···N interactions are a dominant feature in the crystal packing. researchgate.net

Halogen Bonding: The bromine atom on the aniline ring can act as a halogen bond donor. This occurs when the region of positive electrostatic potential on the bromine atom (the σ-hole) interacts with a Lewis base (a nucleophilic region) on an adjacent molecule, such as a nitrogen or fluorine atom. nih.gov These C-Br···A interactions are highly directional and serve as a valuable tool in crystal engineering.

Table of Mentioned Compounds

Compound Name
This compound
2-fluoro-4-bromoaniline
N-benzylaniline
2-Bromo-4-fluoro-N-(4-fluorobenzyl)aniline

Computational and Theoretical Investigations of this compound

Therefore, a detailed analysis as per the requested outline cannot be generated at this time. The sections below describe the general methodologies that would be employed in such a study.

Computational and Theoretical Investigations of 2 Fluoro 4 Bromo N 2 Fluorobenzyl Aniline

Solvation Models and Environmental Effects in Theoretical Calculations

The study of this compound, a molecule with multiple halogen substituents, in different chemical environments necessitates the use of computational solvation models. These models are crucial for understanding the molecule's behavior in solution, which is more representative of real-world conditions than gas-phase calculations. The choice of solvent can significantly influence the molecule's conformational stability, electronic properties, and reactivity.

Theoretical investigations of solvation are broadly categorized into two types: explicit and implicit models. Explicit solvent models involve simulating a specific number of individual solvent molecules around the solute. While this approach can provide a detailed picture of local solute-solvent interactions, such as hydrogen bonding, it is computationally very intensive.

Implicit solvent models, also known as continuum models, are more commonly employed for their computational efficiency. chemrxiv.org These models treat the solvent as a continuous medium with a defined dielectric constant, creating a cavity in which the solute molecule resides. The Polarizable Continuum Model (PCM) and its variations (like CPCM, IEFPCM) and the Solvation Model based on Density (SMD) are widely used implicit solvation models. chemrxiv.org These methods calculate the free energy of solvation by considering the electrostatic interactions between the solute and the solvent continuum, as well as contributions from cavity formation, dispersion, and repulsion. researchgate.netrsc.org

For halogenated organic compounds like this compound, the accuracy of implicit solvation models can be sensitive to the parameters used to define the solute cavity, particularly the atomic radii. researchgate.net Specific parameterization may be required to accurately model the anisotropic nature of the electrostatic potential around the halogen atoms. researchgate.net

Detailed Research Findings from Analogous Systems

For instance, studies on substituted anilines demonstrate that the calculated dipole moment, a measure of molecular polarity, is significantly affected by the solvent's dielectric constant. An increase in solvent polarity generally leads to a larger calculated dipole moment, indicating a greater polarization of the solute's electron density.

The solvation free energy, which represents the energy change when a molecule is transferred from the gas phase to a solvent, is another key parameter. Theoretical calculations on halogenated benzenes have shown how solvation energies vary with the solvent.

To illustrate the effect of solvent on molecular properties, the following table presents data from a computational study on a related compound, 4-bromoaniline, calculated using a Density Functional Theory (DFT) approach.

Table 4.5.1: Calculated Properties of 4-Bromoaniline in Different Solvents

Solvent Dielectric Constant (ε) Calculated Dipole Moment (Debye) Calculated Solvation Free Energy (kcal/mol)
Gas Phase 1.0 3.15 0.00
Toluene 2.38 3.98 -4.25
Acetone 20.7 4.95 -7.80
Water 78.4 5.21 -8.55

Note: The data in this table is illustrative and based on calculations for 4-bromoaniline, an analogue of the primary subject. The specific values for this compound may differ.

These illustrative findings underscore the importance of considering the solvent environment in theoretical studies. For this compound, the presence of two fluorine atoms and a bromine atom, along with the amine linkage, suggests that its interaction with polar solvents will be significant. The environmental effects, such as the potential for hydrogen bonding between the N-H group and protic solvents, would further influence its conformational preferences and electronic structure.

The environmental fate and impact of halogenated compounds are also areas of significant concern. nih.gov While computational models can predict properties related to environmental distribution, such as the octanol-water partition coefficient (logP), experimental data remains crucial for a comprehensive understanding of the environmental behavior of compounds like this compound.

Chemical Reactivity and Transformative Chemistry of 2 Fluoro 4 Bromo N 2 Fluorobenzyl Aniline

Reactions Involving the Bromine Substituent for Further Functionalization

The carbon-bromine (C-Br) bond at the 4-position of the aniline (B41778) ring is the principal site for diversification of the molecular scaffold. Its reactivity is characteristic of an aryl bromide, making it an excellent substrate for a wide array of transformative chemical reactions.

Metal-catalyzed cross-coupling reactions are powerful tools for forging new carbon-carbon bonds, and aryl bromides are common coupling partners. For a substrate like 2-Fluoro-4-bromo-N-(2-fluorobenzyl)aniline, the bromine atom is readily activated by palladium catalysts.

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron compound. It is widely used due to its mild conditions and the commercial availability of boronic acids and esters. nih.gov The Suzuki-Miyaura reaction on unprotected ortho-bromoanilines has been successfully developed, demonstrating good to excellent yields with a variety of boronic esters. nih.govrsc.org This suggests that this compound would be a highly effective substrate for generating biaryl structures or introducing alkyl, alkenyl, and heteroaromatic groups at the 4-position. The reaction is tolerant of various functional groups, including ketones, alcohols, and even other halides like chlorides. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of ortho-Bromoaniline Analogues
EntryAryl BromideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1o-BromoanilinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane100Good mdpi.com
22-BromoanilineBenzylboronic acid pinacol (B44631) esterCataCXium A Pd G3 (2)K₃PO₄2-MeTHF6095 rsc.orgresearchgate.net
32-Bromo-4-chloroaniline4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O8081 nih.gov
42-Bromoaniline4-Acetylphenylboronic acid pinacol esterCataCXium A Pd G3 (2)K₃PO₄2-MeTHF6080 researchgate.net

Heck Reaction: The Heck reaction forms a substituted olefin by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.org This method could be used to install a vinyl group on the this compound core. The reaction conditions are generally mild, and high regioselectivity is often observed. mdpi.com Given the successful application of Heck reactions to a wide range of aryl bromides, including electron-rich and electron-poor systems, this transformation is expected to be efficient for the target molecule. beilstein-journals.org

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne, co-catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org It is an exceptionally useful method for synthesizing arylalkynes. The reaction proceeds under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.orgorganic-chemistry.org The reactivity difference between aryl iodides and bromides can allow for selective couplings; however, aryl bromides are still effective substrates, particularly at slightly elevated temperatures or with appropriate catalyst systems. wikipedia.orgresearchgate.net This makes the Sonogashira coupling a viable route for introducing alkyne functionality into this compound.

Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides
Coupling Partner 1Coupling Partner 2Catalyst SystemBaseSolventTempReference
Aryl BromideTerminal AlkynePd(PPh₃)₄, CuITriethylamine (B128534)THF/TolueneRT - 100°C wikipedia.orgorganic-chemistry.org
Aryl BromidePhenylacetylenePdCl₂(PPh₃)₂DiethylamineDiethylamineRT wikipedia.org
BromoindoleTerminal AlkynePd(OAc)₂, SPhosK₃PO₄Dioxane/H₂O100°C researchgate.net

Stille and Negishi Couplings: The Stille reaction (using organostannanes) and Negishi reaction (using organozinc reagents) are other powerful cross-coupling methods. rsc.orgnih.gov Stille couplings are often performed under inert conditions using a palladium catalyst like [Pd(PPh₃)₄]. rsc.org Negishi couplings are valued for their high reactivity and functional group tolerance. The use of an appropriate ligand, such as TMEDA, can improve yields and prevent side reactions when coupling aryl bromides. nih.gov Both methods represent feasible, albeit less common than Suzuki or Heck, strategies for functionalizing the C-Br bond of the target molecule.

While metal-catalyzed reactions are dominant, direct nucleophilic aromatic substitution (SNAr) of the bromine is generally challenging on electron-rich rings like anilines unless strongly activated by powerful electron-withdrawing groups. youtube.com The fluorine atom ortho to the bromine provides some electron-withdrawing character, but an SNAr reaction at the bromine position would likely require harsh conditions or specialized nucleophiles. The presence of fluorine atoms can, however, make other positions on the ring susceptible to SNAr, especially if further activated. nih.gov

The bromine atom can be exchanged with a metal, such as lithium or magnesium, to form a potent organometallic nucleophile. This transformation fundamentally reverses the polarity at that carbon atom.

Lithiation : Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures can induce a bromine-lithium exchange. This would generate 2-fluoro-N-(2-fluorobenzyl)aniline-4-lithium. This highly reactive intermediate can then be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to install new functional groups.

Grignard Formation : Reaction with magnesium metal (Mg) would form the corresponding Grignard reagent, 4-(N-(2-fluorobenzyl)amino)-3-fluorophenylmagnesium bromide. While generally less reactive than their organolithium counterparts, Grignard reagents are highly useful nucleophiles for reacting with carbonyl compounds and other electrophiles.

For both lithiation and Grignard formation, the acidic proton on the secondary amine must be considered. It will react with the organometallic reagent, requiring the use of at least two equivalents of the base/metal or protection of the amine prior to the metal-halogen exchange.

Reactivity of the Secondary Amine Moiety

The nitrogen atom of the secondary amine is nucleophilic and can readily participate in reactions to form new C-N or heteroatom-N bonds.

N-Alkylation : The secondary amine can be further alkylated to form a tertiary amine. This typically involves reaction with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. Photochemical methods for N-alkylation have also been developed, offering metal-free and mild conditions. nih.gov

N-Acylation : Reaction with an acyl chloride or acid anhydride, usually in the presence of a non-nucleophilic base like triethylamine or pyridine, will readily form the corresponding N-acyl derivative (an amide). This transformation is generally high-yielding. The resulting amide could serve as a key intermediate or as the final target molecule. Protecting the amine as an amide, for instance using a Boc group (tert-butyloxycarbonyl), is a common strategy to temporarily decrease its nucleophilicity and prevent side reactions during transformations elsewhere in the molecule. aobchem.com

The structure of this compound, featuring an aniline core with ortho and benzyl (B1604629) substituents, is well-suited for intramolecular cyclization reactions to form N-heterocycles. These reactions often involve an initial functionalization followed by a ring-closing step. For instance, an intramolecular Heck reaction could be envisioned if a vinyl group were introduced onto the benzyl ring. nih.gov More directly, palladium-catalyzed C-N coupling reactions could be employed to form multi-ring systems. The synthesis of fluorinated nitrogen heterocycles is an area of significant interest in medicinal chemistry, as these structures are prevalent in many modern pharmaceuticals. ekb.egnih.gov

Reactivity and Influence of Fluorine Substituents on Aromatic Ring

The fluorine atoms on both the aniline and benzyl rings play a critical role in modulating the molecule's reactivity. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic rings towards electrophilic attack. However, it also possesses a moderate electron-donating resonance effect (+M) due to its lone pairs, which directs incoming electrophiles to the ortho and para positions. nih.gov This dual nature influences the regiochemical outcome of various transformations. In this compound, the fluorine at the C2 position of the aniline ring deactivates the ring, making it less susceptible to electrophilic substitution compared to a non-fluorinated analogue. Similarly, the fluorine on the benzyl ring influences its reactivity, although reactions involving this ring are generally less common than those on the more functionalized aniline portion.

The presence of a bromine atom on the aniline ring suggests the potential for this compound to serve as a precursor to a highly reactive aryne intermediate upon treatment with a strong base. wikipedia.org Arynes are typically generated from aryl halides via elimination of a proton and a halide from adjacent positions.

For this compound, two primary aryne-forming pathways are conceivable:

3-Fluoro-5-(N-(2-fluorobenzyl)amino)benzyne: Deprotonation at the C5 position, followed by the elimination of the bromide ion, would yield this aryne.

2-Fluoro-5-(N-(2-fluorobenzyl)amino)benzyne: Deprotonation at the C3 position, which is activated by the adjacent electron-withdrawing fluorine atom, followed by bromide elimination, would generate this isomer. This pathway is generally considered more favorable due to the increased acidity of the C3 proton.

The generation of these arynes requires forcing conditions, such as the use of sodium amide (NaNH₂) or lithium diisopropylamide (LDA) in a non-polar solvent. nih.gov Once formed, the aryne can be "trapped" by a variety of nucleophiles or dienes in cycloaddition reactions. wikipedia.orgnih.gov The regioselectivity of nucleophilic addition to the aryne is influenced by the electronic effects of the remaining substituents.

Table 1: Plausible Aryne Trapping Reactions
Aryne PrecursorTrapping AgentPotential Product(s)Reaction Type
This compoundFuranFluorinated, amino-substituted Diels-Alder cycloadduct[4+2] Cycloaddition
This compoundAmmonia (from NaNH₂)Mixture of fluorinated diamine isomersNucleophilic Addition
This compoundLithium Diisopropylamide (LDA)Mixture of lithiated amine isomersNucleophilic Addition

The regioselectivity of reactions on the aniline ring is determined by the combined directing effects of the three substituents: the secondary amine, the fluorine atom, and the bromine atom.

-NH-(2-fluorobenzyl) group: This is a powerful activating, ortho, para-directing group.

Fluorine (-F): A deactivating, ortho, para-directing group.

Bromine (-Br): A deactivating, ortho, para-directing group.

In electrophilic aromatic substitution reactions, the strong activating effect of the amino group is dominant. It directs incoming electrophiles primarily to the positions ortho and para to itself. The position para to the amine (C4) is already occupied by bromine. The C2 position is blocked by fluorine. Therefore, the most likely site for electrophilic attack is the C6 position, which is ortho to the amine and meta to the bromine.

Cyclization Reactions Leading to Fused Heterocyclic Systems (if applicable based on structure)

The diarylamine framework of this compound makes it an ideal substrate for intramolecular cyclization reactions to form fused N-heterocyclic systems, such as fluorinated acridines. nih.gov These reactions are often catalyzed by transition metals like palladium, which can facilitate the formation of new C-N or C-C bonds. mit.edu

A probable synthetic route to a fused heterocycle is an intramolecular Buchwald-Hartwig amination. In this scenario, a palladium catalyst would facilitate the coupling between the bromine-bearing carbon (C4) and a C-H bond on the adjacent benzyl ring, likely at the C6' position (ortho to the CH₂-NH linkage). This would result in the formation of a six-membered ring, leading to a dihydroacridine scaffold. Subsequent oxidation would yield the fully aromatic fluorinated acridine. Such strategies have been successfully employed for the synthesis of various fluorinated acridines from analogous diarylamine precursors. researchgate.net

Table 2: Potential Cyclization Reactions to Fused Heterocycles
ReactantCatalyst/ReagentPlausible Product TypeReaction Name/Type
This compoundPd(OAc)₂, Ligand (e.g., SPhos), Base (e.g., NaOtBu)Fluorinated DihydroacridineIntramolecular Buchwald-Hartwig Amination
Fluorinated DihydroacridineOxidizing Agent (e.g., DDQ, MnO₂)Fluorinated AcridineAromatization/Dehydrogenation
This compoundPd(OAc)₂, AcidFluorinated AcridineIntramolecular C-H Arylation

Regioselectivity and Stereoselectivity Control in Subsequent Transformations

Further transformations of this compound or its cyclized products would require careful control of selectivity.

Stereoselectivity: The parent molecule, this compound, is achiral. Stereoselectivity becomes a consideration when a new chiral center is introduced. For example, in a palladium-catalyzed C-H activation/arylation of the benzylic -CH₂- group, a chiral ligand could be employed to achieve kinetic resolution or an enantioselective transformation, yielding enantioenriched products. nih.gov Similarly, if a reaction creates a chiral center elsewhere in the molecule, the use of chiral catalysts or reagents would be necessary to control the stereochemical outcome. In the absence of such external chiral influences, reactions creating a new stereocenter would typically result in a racemic mixture. The principles of stereoselective synthesis are critical for developing potentially bioactive molecules from this scaffold. khanacademy.orgyoutube.com

Applications of 2 Fluoro 4 Bromo N 2 Fluorobenzyl Aniline As a Synthetic Building Block and Material Precursor

Role in the Synthesis of Complex Organic Molecules and Active Intermediates

The architecture of 2-Fluoro-4-bromo-N-(2-fluorobenzyl)aniline makes it a versatile building block for constructing more intricate molecular frameworks. The presence of multiple, distinct functional groups allows for selective, stepwise chemical modifications, which is a cornerstone of efficient organic synthesis.

The bromo- and fluoro-substituted aniline (B41778) core is particularly significant. The bromine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions. For instance, similar bromo-fluoro-aniline structures readily participate in Suzuki-Miyaura couplings to form new C-C bonds or Buchwald-Hartwig aminations to form C-N bonds. nbinno.com This reactivity is crucial for assembling the core structures of pharmacologically active compounds and other complex target molecules.

Table 1: Potential Synthetic Transformations

Reaction Type Reactive Site Potential Product Class
Suzuki-Miyaura Coupling C-Br bond Bi-aryl compounds, complex scaffolds
Buchwald-Hartwig Amination C-Br bond Tri-arylamines, heterocyclic compounds
Nucleophilic Substitution N-H bond Amides, sulfonamides, tertiary amines

Precursor for Advanced Organic Materials

The unique electronic and structural characteristics of this compound make it a promising precursor for advanced organic materials with applications in electronics, catalysis, and nonlinear optics.

In the field of organic electronics, particularly for perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), hole-transporting materials (HTMs) are critical components that facilitate the efficient movement of positive charge carriers (holes). nih.govresearchgate.net The performance of these devices is highly dependent on the properties of the HTM, such as its highest occupied molecular orbital (HOMO) energy level, hole mobility, and stability. nih.gov

Fluorinated triarylamine derivatives are widely recognized as effective HTMs. ossila.comnih.gov The incorporation of fluorine atoms helps to lower the HOMO energy level, which can lead to better energy-level alignment with the perovskite absorber layer, enhancing charge extraction and increasing the open-circuit voltage of solar cells. nih.gov Furthermore, fluorination can improve the material's hydrophobicity and thermal stability, contributing to the long-term durability of the device. nih.gov

Structurally similar compounds, such as those synthesized from 4-bromo-2,6-difluoroaniline, have been successfully used to create quasiplanar triarylamines that function as efficient HTMs. ossila.com Given that this compound contains the necessary fluorinated aniline framework, it can serve as a precursor to more complex, multi-armed, or polymeric HTMs. The bromine atom provides a convenient point for extension and polymerization via cross-coupling reactions to build up larger conjugated systems required for effective charge transport.

Table 2: Key Properties of Fluorinated Anilines for HTMs

Property Influence of Fluorine/Bromine Substituents
HOMO Energy Level Lowered by electron-withdrawing fluorine, enabling better energy alignment.
Molecular Packing Halogen atoms can influence solid-state packing and charge transport pathways.
Solubility Can be tuned by modifying substituents, important for solution-based processing.

Ligands are essential components in catalysis, binding to a metal center and modulating its reactivity, selectivity, and stability. The design of new ligands is a central theme in advancing catalytic processes. tum.de The structure of this compound contains features that make it an attractive scaffold for ligand development.

The secondary amine's nitrogen atom possesses a lone pair of electrons that can coordinate to a metal center. This feature is the basis for ligand families like the aza-aryl-phosphanes (AZARYPHOS), which are effective in ambifunctional catalysis where both the metal and a ligand-based functional group interact with the substrate. tum.de By introducing a phosphine (B1218219) group or another coordinating moiety onto one of the aromatic rings of this compound, novel bidentate or pincer-type ligands could be synthesized. The fluorine and bromine substituents can be used to electronically tune the properties of the ligand, thereby influencing the catalytic activity of the resulting metal complex.

Utility in Supramolecular Chemistry as a Self-Assembling Unit

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and halogen bonds. nih.gov The design of molecules that can spontaneously organize into well-defined, higher-order structures is key to creating functional nanomaterials. tau.ac.il

This compound possesses several features that promote self-assembly.

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as acceptors.

π-π Stacking: The two aromatic rings can interact with those of neighboring molecules.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms on adjacent molecules.

Studies on analogous molecules, such as 4-((4-bromobenzyl)selanyl)aniline, have shown that a combination of hydrogen bonds, π-stacking, and Br···Br interactions can dictate the formation of complex, self-assembled supramolecular structures in the solid state. researchgate.net The specific arrangement of functional groups in this compound provides a blueprint for its potential self-assembly into predictable one-, two-, or three-dimensional networks, which could find applications in crystal engineering and materials science.

Chemical Probe for Fundamental Mechanistic Studies

A chemical probe is a small molecule used to study biological processes or chemical reactions. nih.gov An effective probe should be potent, selective, and have a known mechanism of action, allowing researchers to interrogate the function of a specific protein or pathway.

While not yet established as a probe, this compound has characteristics that make it a candidate for development into one. The field of epigenetics, for example, heavily relies on chemical probes to study proteins like bromodomains, which are "readers" of histone acetylation marks. nih.gov Potent and selective inhibitors of the bromo and extra C-terminal domain (BET) family of bromodomains have been developed as chemical probes to explore the therapeutic potential of BET inhibition. nih.gov

The development of such probes often involves the optimization of a fragment-based hit through medicinal chemistry. The distinct substitution pattern of this compound provides a unique three-dimensional shape and electronic signature that could be exploited for binding to a protein active site. The fluorine and bromine atoms can serve as valuable interaction points or as labels for biophysical studies (e.g., ¹⁹F-NMR). Therefore, this compound or its derivatives could serve as starting points for screening campaigns to identify new chemical probes for fundamental mechanistic studies in biology or chemistry.

Future Research Directions and Emerging Avenues for 2 Fluoro 4 Bromo N 2 Fluorobenzyl Aniline Chemistry

Exploration of Unconventional Synthetic Routes and Catalytic Systems

While the synthesis of 2-Fluoro-4-bromo-N-(2-fluorobenzyl)aniline can be envisioned through classical N-alkylation or cross-coupling reactions, future research should focus on more innovative and sustainable methods. The development of novel synthetic strategies can offer advantages in terms of efficiency, atom economy, and environmental impact.

Emerging transition-metal-free approaches for diarylamine synthesis, such as the desulfinylative Smiles rearrangement, present a compelling alternative to traditional methods. nih.govacs.org This pathway could be explored for the coupling of a sulfinamide derivative of 2-fluoroaniline (B146934) with 4-bromo-1-fluorobenzene, potentially offering access to sterically hindered analogues under mild conditions. nih.govacs.org Another novel, metal-free strategy involves a one-pot sequence from aromatic aldehydes and anilines, proceeding through an oxidative rearrangement and a light-induced deformylation, which could be adapted for this target molecule. acs.org

In the realm of catalysis, research could pivot from precious metal catalysts (like palladium) to systems based on more earth-abundant and cost-effective metals. acs.org Nickel-catalyzed N-alkylation using alcohols directly (a "borrowing hydrogen" strategy) has proven effective for various anilines and could be a greener alternative to using benzyl (B1604629) halides. acs.org Similarly, tungsten and iridium-based catalysts have shown high efficacy in the N-alkylation of anilines with alcohols, tolerating a wide range of functional groups. nih.govsci-hub.se Investigating these systems could lead to a more efficient and selective synthesis of the target compound from 2-fluoro-4-bromoaniline and 2-fluorobenzyl alcohol.

Potential Synthetic Route Key Reactants Catalyst/Reagent Type Potential Advantages Relevant Findings
Acceptorless Dehydrogenative AromatizationAniline (B41778) derivative + Cyclohexanone derivativeAu–Pd/TiO₂ nanoparticlesEnvironmentally benign, generates H₂ as the only byproduct.Can produce structurally diverse unsymmetrically substituted diarylamines. nih.govrsc.org
Desulfinylative Smiles RearrangementAryl sulfinamide + Aryl fluorideTransition-metal-free (Base-mediated)Mild conditions, high tolerance for sterically hindered groups.Provides access to diarylamines inaccessible by traditional SNAr. nih.govacs.org
Nitrosonium-Initiated C-N Bond FormationNitrosoarene + AreneNO⁺ (from NaNO₂/TFA)Complements transition-metal catalysis, uses simple reagents.Effective for electron-rich arenes and compatible with halogenated substrates. acs.org
"Borrowing Hydrogen" N-Alkylation2-Fluoro-4-bromoaniline + 2-Fluorobenzyl alcoholNi, Ru, Ir, or W complexesHigh atom economy, avoids pre-functionalization of the alcohol.Earth-abundant metal catalysts like Nickel and Tungsten have proven effective. acs.orgsci-hub.se
One-Pot Aldehyde-Amine CouplingAromatic aldehyde + AnilineMetal-free (Urea-hydrogen peroxide)High atom economy, avoids metal contamination, uses inexpensive materials.Involves imine formation, oxidative rearrangement, and photochemical deformylation. acs.org

Advanced Mechanistic Investigations via In Situ Spectroscopy

A detailed understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing its synthesis and discovering new reactivity. The application of advanced in situ spectroscopic techniques can provide real-time snapshots of the reacting system, identifying transient intermediates and catalyst resting states that are invisible to conventional analysis. acs.org

For catalytic N-alkylation routes, in situ Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to monitor the reaction progress, potentially identifying key species such as metal-hydride complexes or imine intermediates. acs.orgresearchgate.net For instance, studies on iridium-catalyzed N-alkylation have successfully identified iridium-hydride species at high field in the ¹H NMR spectrum, confirming the "borrowing hydrogen" pathway. acs.org Similar experiments on the synthesis of the target compound could elucidate the precise role of the catalyst and the influence of the fluoro and bromo substituents on the reaction kinetics. In situ infrared (IR) and Raman spectroscopies could track the consumption of reactants and formation of products, providing kinetic data and insight into the bonding environment of catalytic species. For solid-supported catalysts, X-ray Absorption Spectroscopy (XAS) could be used under operando conditions to determine the oxidation state and coordination environment of the metal center throughout the catalytic cycle. d-nb.info

Spectroscopic Technique Potential Application Information Gained Relevant Precedent
In Situ ¹H and ¹⁹F NMRMonitoring catalytic N-alkylation of 2-fluoro-4-bromoaniline.Identification of imine intermediates, catalyst resting states (e.g., metal-hydrides), kinetic profiling.Observation of iridium-hydride intermediates in aniline alkylation. acs.org
In Situ FT-IR/RamanTracking C-N bond formation in real-time.Reaction kinetics, detection of carbonyl intermediates (from alcohol oxidation), catalyst-substrate interactions.Used to follow a wide variety of catalytic reactions by monitoring specific vibrational bands.
Operando X-ray Absorption Spectroscopy (XAS)Analysis of a heterogeneous catalyst during synthesis.Oxidation state, coordination number, and local structure of the active metal center during catalysis.Mobile setups now allow for XAS studies under high pressure and temperature. d-nb.info
Electron Paramagnetic Resonance (EPR)Studying reactions involving paramagnetic catalyst species (e.g., Cu(II), certain Ni states).Characterization of paramagnetic intermediates and catalyst states; understanding redox processes.Used to investigate copper species distribution and migration in zeolite catalysts. dtu.dk

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures for this compound from batch to continuous flow processing represents a significant avenue for future research. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields, higher selectivity, and enhanced safety, particularly for exothermic or hazardous reactions. semanticscholar.orgrsc.org

Halogenation and nitration reactions, often precursors to aniline synthesis, are prime candidates for flow chemistry due to their high reactivity and potential for runaway reactions in batch. researchgate.net A multi-step flow synthesis could be designed, starting from a simpler arene, involving sequential halogenation, nitration, reduction to the aniline, and a final N-alkylation step, all integrated into a single continuous line with in-line purification. The use of packed-bed reactors with immobilized catalysts or reagents can simplify downstream processing and enable catalyst recycling. nih.gov For instance, the reduction of a nitroaromatic precursor could be achieved in a flow reactor using an immobilized nitroreductase enzyme, avoiding high-pressure hydrogen and precious-metal catalysts. nih.gov

Parameter Batch Synthesis Continuous Flow Synthesis Anticipated Benefit for Target Compound
Safety Handling of bulk quantities of potentially hazardous reagents. Risk of thermal runaway in exothermic steps (e.g., halogenation).Small reactor volumes minimize risk. Superior heat exchange prevents hotspots. Hazardous reagents can be generated and consumed in situ.Safer handling of brominating agents and potentially exothermic N-alkylation steps. semanticscholar.orgrsc.org
Process Control Gradients in temperature and concentration are common. Mixing can be inefficient.Precise control over temperature, pressure, and residence time. Efficient mixing.Improved selectivity and reproducibility, minimizing by-product formation from over-reaction. rsc.org
Scalability Often requires re-optimization of conditions.Achieved by running the system for a longer duration ("scaling-out") without re-optimization.Streamlined production from milligram to kilogram scale.
Multi-step Integration Requires isolation and purification of intermediates, which is time- and resource-intensive.Multiple reaction steps can be telescoped, with in-line purification, into a single continuous process.Rapid synthesis of the final compound from basic starting materials, improving overall efficiency.

Development of Predictive Computational Models for Structure-Reactivity Relationships

Computational chemistry provides powerful tools for predicting the behavior of molecules and guiding experimental design, saving significant time and resources. umn.edursc.org For this compound, developing predictive models can offer deep insights into its structure, properties, and reactivity.

Density Functional Theory (DFT) calculations can be used to model the geometric and electronic structure of the molecule. This can help rationalize the effects of the fluorine and bromine substituents on the electron density of the aromatic rings and the N-H bond acidity of the parent aniline. Such models can predict spectroscopic data (NMR, IR), which can then be compared with experimental results to confirm structural assignments. umn.edu

Furthermore, computational modeling can be used to map out the potential energy surfaces of proposed synthetic reactions. By calculating the energies of reactants, transition states, and products, researchers can predict the most favorable reaction pathways, understand the origins of regioselectivity, and design more effective catalysts. compchem.nl For example, modeling the transition state of a palladium-catalyzed C-N coupling reaction could reveal how the steric and electronic properties of the ligands influence the activation barrier, guiding the selection of the optimal ligand for the synthesis.

Computational Method Target Property/Process Predicted Insight
Density Functional Theory (DFT)Molecular Geometry & Electronic StructureBond lengths, bond angles, dihedral angles, charge distribution, dipole moment, HOMO/LUMO energies. umn.edu
Time-Dependent DFT (TD-DFT)Spectroscopic PropertiesPrediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra.
Transition State TheoryReaction Mechanisms and KineticsCalculation of activation energies for synthetic steps (e.g., N-alkylation, cross-coupling), identification of transition state structures. umn.edu
Quantum Theory of Atoms in Molecules (QTAIM)Nature of Chemical BondsCharacterization of intramolecular interactions, such as hydrogen bonds or halogen bonds.
Molecular Dynamics (MD)Conformational Analysis & Intermolecular InteractionsExploration of the conformational landscape, simulation of self-assembly behavior in different solvents.

Discovery of Novel Reactivity Patterns and Chemical Transformations

The unique arrangement of functional groups in this compound provides multiple sites for further chemical transformations, opening avenues for the synthesis of novel and complex molecular architectures.

The carbon-bromine bond is a particularly versatile handle for post-synthetic modification. It is an ideal site for a wide range of transition-metal-catalyzed cross-coupling reactions. For example, Suzuki coupling could introduce new aryl or vinyl groups, Sonogashira coupling could install alkynes, and Buchwald-Hartwig amination could add a second amino group, leading to highly functionalized triphenylamine-type structures.

The reactivity of the fluorinated rings also warrants investigation. While C-F bonds are generally robust, their activation under specific catalytic conditions is an area of growing interest. Research could explore whether selective nucleophilic aromatic substitution (SNAr) of one of the fluorine atoms is possible, a transformation that would be highly dependent on the electronic effects of the other substituents.

Furthermore, unexpected rearrangements of haloanilines have been reported under certain alkylation conditions, such as the migration of a bromine atom from the ortho to the para position. nih.gov It would be valuable to investigate if this compound or its synthetic precursors undergo similar rearrangements, which could either be a nuisance to be suppressed or a novel transformation to be exploited.

Reactive Site Reaction Type Potential Reagents/Catalysts Potential Product Class
C(4)-Br BondSuzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), baseBiaryl or terphenyl derivatives
C(4)-Br BondSonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, baseArylalkyne derivatives
C(4)-Br BondBuchwald-Hartwig AminationA primary or secondary amine, Pd or Cu catalyst, baseDiamine or triarylamine derivatives
C(4)-Br BondCyanationZn(CN)₂, Pd catalystAryl nitrile derivatives
Aromatic RingsElectrophilic HalogenationNBS, NCS / Lewis acidPolyhalogenated diarylamines rsc.orgresearchgate.net
Aromatic C-F BondsNucleophilic Aromatic Substitution (SNAr)Strong nucleophile, specific conditionsSubstitution of fluorine with O, N, or S-based nucleophiles
N-H (of precursor)Directed C-H ActivationPd, Ru, or Rh catalystsOrtho-functionalized aniline derivatives

Potential for Nanoscale Integration and Surface Chemistry Applications

The incorporation of fluorine into organic molecules can profoundly influence their intermolecular interactions and bulk properties, a phenomenon that can be exploited in materials science and nanotechnology. rsc.org The high electronegativity and unique electronic properties of fluorine can lead to specific "fluorous" interactions, promoting self-assembly.

Future research could investigate the self-assembly properties of this compound. The interplay between hydrogen bonding (via the N-H group in the parent aniline), dipole-dipole interactions from the C-F bonds, and potential halogen bonding from the C-Br bond could drive the formation of ordered supramolecular structures such as nanofibers, liquid crystals, or thin films. rsc.orgfu-berlin.de These materials could have interesting optical or electronic properties.

The molecule could also be used to modify surfaces. By grafting it onto a substrate (e.g., silicon, gold, or a polymer) via the bromine handle, surfaces with tailored properties could be created. The fluorinated benzyl group, oriented away from the surface, would impart hydrophobicity and lipophobicity, potentially creating self-cleaning or low-adhesion coatings. Such functionalized surfaces could find applications in microelectronics, biomedical devices, or advanced textiles.

Application Area Key Molecular Feature Enabling Principle Potential Outcome/Material
Self-Assembled MaterialsFluorine atoms, N-H groupFluorous interactions, hydrogen bonding, π-π stacking.Supramolecular gels, nanofibers, liquid crystalline phases. rsc.orgfu-berlin.de
Surface ModificationC-Br bond (for attachment), fluorinated moietiesGrafting to surfaces via cross-coupling; presentation of low-energy fluorinated groups to the exterior.Hydrophobic/lipophobic coatings, anti-fouling surfaces, modified electrodes.
Fluorinated PolymersEntire molecule as a monomerPolymerization via the C-Br bond (e.g., Suzuki polycondensation).High-performance polymers with enhanced thermal stability and chemical resistance.
Molecular ElectronicsDiarylamine core, tunable electronicsThe diarylamine core is a known hole-transporting motif; substituents tune redox potentials.Organic light-emitting diode (OLED) components, organic field-effect transistor (OFET) materials.

Q & A

Q. What are the established synthetic routes for 2-Fluoro-4-bromo-N-(2-fluorobenzyl)aniline, and what key intermediates are involved?

The synthesis typically involves sequential functionalization of aniline derivatives. A common approach starts with 4-bromo-2-fluoroaniline (CAS 367-24-8, F.W. 190.01, mp 40–42°C) . N-Alkylation with 2-fluorobenzyl bromide (CAS 76283-09-5) under basic conditions (e.g., K₂CO₃ in DMF) introduces the benzyl group. Critical intermediates include 4-bromo-2-fluorobenzaldehyde (CAS 57848-46-1) and halogenated benzylamines . Reaction monitoring via TLC or HPLC is essential to avoid over-alkylation.

Q. How is the molecular structure of this compound verified, and what analytical techniques are prioritized?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Data collection requires high-quality single crystals grown via slow evaporation .
  • NMR spectroscopy : 19F^{19}\text{F} NMR is critical for confirming fluorinated positions, while 1H^{1}\text{H} NMR resolves substitution patterns on the aniline ring .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₃H₉BrF₂N) and isotopic patterns for bromine .

Advanced Research Questions

Q. What challenges arise in optimizing regioselective bromination and fluorination during synthesis?

Bromination at the 4-position of 2-fluoroaniline requires careful control of Lewis acids (e.g., FeBr₃) to prevent di-substitution. Fluorination via halogen exchange (e.g., Balz-Schiemann reaction) risks decomposition; alternative methods like directed ortho-metalation (DoM) with LDA may improve yield . Competing side reactions (e.g., C–N bond cleavage) necessitate low-temperature conditions (-78°C) .

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

SHELXL refinement of X-ray data can distinguish between para/meta substitution ambiguities. For example, the dihedral angle between the aniline and benzyl rings (typically 60–70°) confirms steric interactions from ortho-fluorine groups . Twinning or disorder in crystals, common with flexible benzyl groups, requires robust data scaling (e.g., using TWINABS) .

Q. What mechanistic insights guide the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bromine atom at the 4-position acts as a leaving group, enabling palladium-catalyzed coupling. However, competing coordination from the adjacent fluorine can deactivate catalysts. Using bulky ligands (e.g., SPhos) or microwave-assisted heating (120°C, 30 min) improves conversion rates .

Q. How do researchers address discrepancies in reported physical properties (e.g., melting points)?

Variations in melting points (e.g., 40–42°C vs. 45°C in some databases) may stem from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and PXRD analyses are recommended to identify crystalline phases . Reproducibility requires strict adherence to purification protocols (e.g., column chromatography with hexane/EtOAc) .

Q. What role does this compound play in studying enzyme inhibition or receptor binding?

The fluorobenzyl group enhances lipid solubility, improving membrane permeability in biological assays. Its bromine atom serves as a handle for radiolabeling (e.g., 82Br^{82}\text{Br}) in tracer studies. Preliminary docking simulations suggest interactions with hydrophobic pockets in kinase targets .

Methodological Considerations

Q. What safety protocols are critical given the toxicity profile of halogenated anilines?

  • Handling : Use gloveboxes or fume hoods to avoid inhalation of vapors.
  • Waste disposal : Neutralize reaction byproducts (e.g., HBr) with aqueous NaHCO₃ before disposal.
  • PPE : Nitrile gloves and lab coats are mandatory; avoid skin contact due to potential mutagenicity .

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2-Fluoro-4-bromo-N-(2-fluorobenzyl)aniline
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2-Fluoro-4-bromo-N-(2-fluorobenzyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.